![molecular formula C8H5BrOS B2857186 5-bromobenzo[b]thiophen-3(2H)-one CAS No. 163449-72-7](/img/structure/B2857186.png)

5-bromobenzo[b]thiophen-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

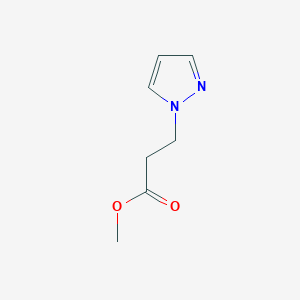

5-bromobenzo[b]thiophen-3(2H)-one is a chemical compound with the molecular formula C8H5BrOS . It is a derivative of benzo[b]thiophene . The compound appears as white to cream to pale orange crystals or powder .

Synthesis Analysis

The synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, which are structurally similar to 5-bromobenzo[b]thiophen-3(2H)-one, has been achieved using the Fiesselmann thiophene synthesis . This method involves the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of 5-bromobenzo[b]thiophen-3(2H)-one consists of a benzo[b]thiophene core with a bromine atom attached at the 5-position .

Chemical Reactions Analysis

Bromination of 2,3-dibromobenzo[b]thiophen in chloroform or acetic acid gives the 2,3,6-tribromo-derivative; nitration gives a mixture of 2,3,6-tribromo-(25%), 2,3,4-tribromo-(3%), 2,3-dibromo-6-nitro-(32%), and 2,3-dibromo-4-nitrobenzo[b]thiophen (36%) .

Physical And Chemical Properties Analysis

5-bromobenzo[b]thiophen-3(2H)-one is a white to cream to pale orange solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the literature .

Aplicaciones Científicas De Investigación

Organic Semiconductors

5-bromobenzo[b]thiophen-3(2H)-one: derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds exhibit p-channel behavior, demonstrating hole mobility and a current on/off ratio that is significant for the development of flexible electronic devices .

Electrochemical Synthesis

The compound serves as a precursor in the electrochemical synthesis of benzothiophene motifs. This method is particularly important for the development of efficient methods for constructing benzothiophene derivatives, which have diverse applications in medicinal chemistry and materials science .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzo[b]thiophene derivatives have been utilized as organic semiconductors for organic field-effect transistors

Mode of Action

It’s known that benzo[b]thiophene derivatives can participate in electrochemical reactions . The compound might interact with its targets through electronic effects, influencing the properties of the semiconductor material .

Biochemical Pathways

As an organic semiconductor, it likely influences electron transport pathways in the context of organic field-effect transistors .

Pharmacokinetics

It’s worth noting that the compound has high gastrointestinal absorption and is bbb permeant

Result of Action

As an organic semiconductor, it likely influences the electrical properties of materials in which it is incorporated, such as organic thin-film transistors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromobenzo[b]thiophen-3(2H)-one. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . Light sensitivity could potentially affect its stability and efficacy .

Propiedades

IUPAC Name |

5-bromo-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNHIUBOBYGRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(S1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromobenzo[b]thiophen-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione](/img/structure/B2857110.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)

![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)